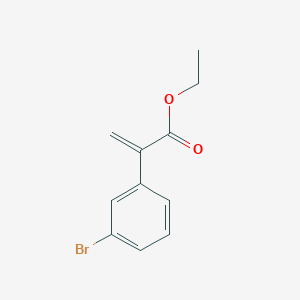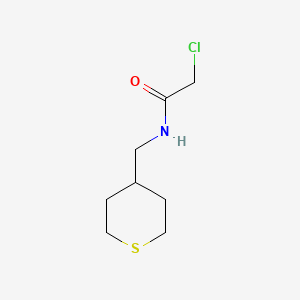
2-chloro-N-(thian-4-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-((tetrahydro-2H-thiopyran-4-yl)methyl)acetamide is an organic compound with the molecular formula C8H14ClNOS This compound features a chloroacetamide group attached to a tetrahydrothiopyran ring, making it a unique structure in organic chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-((tetrahydro-2H-thiopyran-4-yl)methyl)acetamide typically involves the reaction of chloroacetyl chloride with tetrahydrothiopyran-4-ylmethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Starting Materials: Chloroacetyl chloride and tetrahydrothiopyran-4-ylmethylamine.
Reaction Conditions: The reaction is conducted in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
Product Isolation: The product is isolated by extraction and purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-N-((tetrahydro-2H-thiopyran-4-yl)methyl)acetamide may involve continuous flow reactors to ensure better control over reaction conditions and scalability. The use of automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-((tetrahydro-2H-thiopyran-4-yl)methyl)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted acetamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Aplicaciones Científicas De Investigación
2-Chloro-N-((tetrahydro-2H-thiopyran-4-yl)methyl)acetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-((tetrahydro-2H-thiopyran-4-yl)methyl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group can act as an alkylating agent, modifying nucleophilic sites in biological molecules. The thiopyran ring may also contribute to its bioactivity by interacting with cellular components and influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide: Similar structure but with a methyl group instead of a methylene bridge.
Tetrahydropyran derivatives: Compounds with a similar ring structure but different functional groups.
Uniqueness
2-Chloro-N-((tetrahydro-2H-thiopyran-4-yl)methyl)acetamide is unique due to the presence of both a chloroacetamide group and a tetrahydrothiopyran ring. This combination imparts distinctive chemical reactivity and potential bioactivity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C8H14ClNOS |
|---|---|
Peso molecular |
207.72 g/mol |
Nombre IUPAC |
2-chloro-N-(thian-4-ylmethyl)acetamide |
InChI |
InChI=1S/C8H14ClNOS/c9-5-8(11)10-6-7-1-3-12-4-2-7/h7H,1-6H2,(H,10,11) |
Clave InChI |
LWLPKEFQRSDKDI-UHFFFAOYSA-N |
SMILES canónico |
C1CSCCC1CNC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13016017.png)
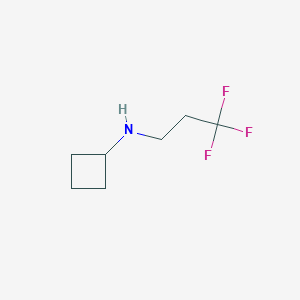
![1-Methyloctahydrocyclopenta[b]pyrrol-5-amine](/img/structure/B13016027.png)
![tert-butyl N-[2-(difluoromethyl)cyclobutyl]carbamate](/img/structure/B13016031.png)
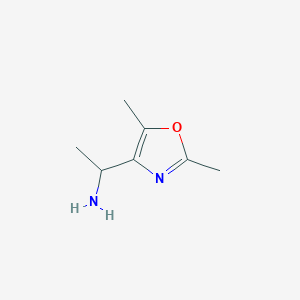

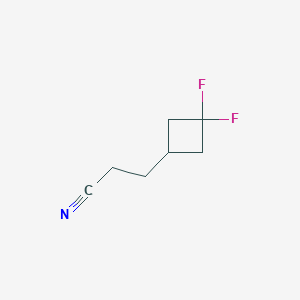
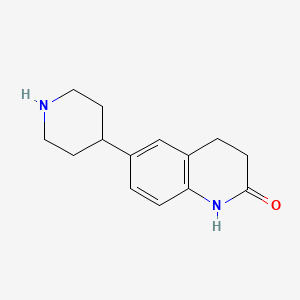
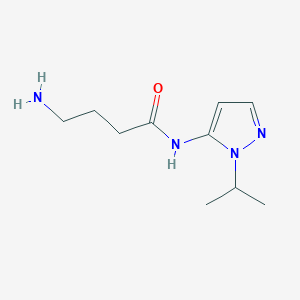
![6-bromo-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13016074.png)
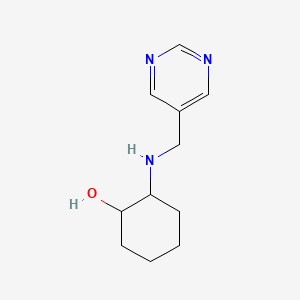
![Benzyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13016100.png)

